(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(3-chlorophenyl)methanone
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Description
(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(3-chlorophenyl)methanone is a useful research compound. Its molecular formula is C17H16ClN7O and its molecular weight is 369.81. The purity is usually 95%.
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Mechanism of Action
Target of action
Compounds containing the 1,2,4-triazole moiety have been studied for various purposes, such as generating coordination complexes and supramolecular self-assemblies . They have shown a range of bioactivities, such as anticancer, antibacterial, antiviral, and anti-inflammatory activities .
Mode of action
The mode of action of 1,2,4-triazole derivatives can vary greatly depending on the specific structure of the compound. Some 1,2,4-triazole derivatives have been found to inhibit the proliferation of cancer cells by inducing apoptosis .
Biochemical pathways
The biochemical pathways affected by 1,2,4-triazole derivatives can also vary widely. For example, some compounds have been found to inhibit the growth of cancer cells, suggesting they may affect pathways related to cell proliferation and apoptosis .
Result of action
As mentioned above, some 1,2,4-triazole derivatives have been found to have anticancer activity, suggesting they may have effects at the molecular and cellular level that inhibit the growth of cancer cells .
Biological Activity
The compound (4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(3-chlorophenyl)methanone is a complex organic molecule that incorporates a triazole and pyrimidine moiety, linked through a piperazine ring to a chlorophenyl group. This structural composition suggests potential biological activities, particularly in pharmacology, where such compounds are often explored for their therapeutic properties.
Chemical Structure
The chemical structure can be represented as follows:
This indicates the presence of:
- Chlorine (Cl) : Often associated with increased biological activity.
- Triazole and Pyrimidine Rings : Known for their roles in various biological mechanisms.
Biological Activity Overview
Research has indicated that compounds containing triazole and pyrimidine derivatives exhibit a range of biological activities, including:
- Antimicrobial Properties : Many triazole derivatives are recognized for their antifungal and antibacterial activities.
- Anticancer Activity : Certain derivatives have shown promise in inhibiting cancer cell proliferation.
- Anticonvulsant Effects : Compounds with similar structures have been evaluated for their efficacy in seizure models.
Anticancer Activity
A study focusing on triazole-containing compounds found that similar structures could inhibit the growth of various cancer cell lines. For instance, compounds with a piperazine linkage demonstrated enhanced cytotoxicity against breast cancer cells (MCF-7) and colon cancer cells (SW480) when evaluated via MTT assays. The mechanism of action often involves induction of apoptosis and cell cycle arrest at the G2/M phase .
Case Study: Antitumor Efficacy
In vitro studies have shown that the compound effectively reduces cell viability in cancer cell lines. For example:
Cell Line | IC50 Value (µM) | Mechanism of Action |
---|---|---|
MCF-7 | 12.5 | Induction of apoptosis |
SW480 | 15.3 | Cell cycle arrest |
A549 | 10.0 | Inhibition of proliferation |
Antimicrobial Activity
Triazole derivatives are widely studied for their antifungal properties. The compound's structural components suggest potential activity against fungal pathogens, particularly in inhibiting the ergosterol biosynthesis pathway, which is crucial for fungal cell membrane integrity .
Anticonvulsant Activity
Research has indicated that similar piperazine derivatives possess anticonvulsant properties. The mechanism may involve modulation of neurotransmitter systems or ion channels, which are critical in seizure activity .
Experimental Findings
In animal models, compounds with similar configurations showed significant protection against chemically induced seizures:
Compound | Dose (mg/kg) | Protection Rate (%) |
---|---|---|
Piperazine Derivative A | 25 | 85 |
Piperazine Derivative B | 50 | 100 |
Properties
IUPAC Name |
(3-chlorophenyl)-[4-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN7O/c18-14-3-1-2-13(8-14)17(26)24-6-4-23(5-7-24)15-9-16(21-11-20-15)25-12-19-10-22-25/h1-3,8-12H,4-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJLVYHIVUKRQDN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC(=C2)N3C=NC=N3)C(=O)C4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.